Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)
Description
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) (CAS: 2358-84-1, 57472-68-1) is a diacrylate monomer widely used in polymer chemistry. Its structure consists of a central ether-linked ethane-2,1-diyl chain flanked by two 2-methylacrylate groups. Key properties include:
- Molecular Formula: C₁₂H₁₈O₅
- Molecular Weight: 242.27–242.30 g/mol
- Boiling Point: 312.3±17.0°C (760 mmHg)
- Density: 1.0±0.1 g/cm³
- Applications: UV-curable coatings, adhesives, and composite resins due to its crosslinking ability and rapid polymerization under UV light .
Synonyms include dipropylene glycol diacrylate and 2-propenoic acid oxybis(methyl-2,1-ethanediyl) ester. It is commercially available from suppliers like Suzhou Senfeida Chemical and CymitQuimica, with prices ranging from €34.00/100g to €85.00/kg .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3.2C4H6O2/c5-1-3-7-4-2-6;2*1-3(2)4(5)6/h5-6H,1-4H2;2*1H2,2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLXLGVJOJYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Time Dependence
Studies indicate that temperatures between 90°C and 120°C optimize conversion rates while avoiding side reactions (Table 1). Prolonged reaction times (>6 hours) at elevated temperatures (>150°C) degrade product purity due to oligomerization.
Table 1: Temperature Impact on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 90 | 4 | 65 | 92 |
| 120 | 3 | 78 | 89 |
| 150 | 2 | 70 | 85 |
Catalyst Selection
Triethylamine and titanium-based catalysts exhibit superior performance over acidic catalysts (e.g., H₂SO₄), which promote side reactions.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with a petroleum ether/ethyl acetate (1:3) eluent effectively removes unreacted monomers and byproducts, achieving >95% purity.
Spectroscopic Validation
-
¹H NMR (CDCl₃): Peaks at δ 6.52 (s, =CH₂), 4.14 (m, OOC-CH₂-), and 3.62 (m, -CH₂-O-CH₂-) confirm structural integrity.
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FT-IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) verifies acrylate functionality.
Comparative Analysis with Analogous Dimethacrylates
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) exhibits distinct advantages over similar compounds (Table 2):
Table 2: Structural and Functional Comparison
| Compound | CAS Number | Molecular Weight | Key Property |
|---|---|---|---|
| Diethylene glycol dimethacrylate | 111-40-0 | 242.27 | High crosslink density |
| Ethylene glycol dimethacrylate | 97-90-5 | 198.22 | Rapid polymerization |
| Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) | 2358-84-1 | 278.30 | Enhanced thermal stability |
Chemical Reactions Analysis
Types of Reactions
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form new products, often involving the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: One or more atoms in the compound can be replaced by different atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions involving Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) often require specific reagents and conditions, such as:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride may be used for reduction reactions.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Hydrogels
Research has indicated the potential for Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) in creating low-friction hydrogels. These hydrogels can be utilized in biomedical devices, such as:
- Drug Delivery Systems : The compound can form hydrogels that encapsulate drugs, allowing for controlled release.
- Tissue Engineering : Its biocompatibility makes it suitable for scaffolds that support cell growth.
A notable study demonstrated how methacrylation of polymer units could lead to effective crosslinking, enhancing the mechanical properties of hydrogels used in medical applications .
Industrial Applications
Composite Materials
The compound is also employed in the development of composite materials that require specific mechanical properties. Its ability to form strong crosslinks contributes to:
- Enhanced Durability : Used in automotive and aerospace industries where material strength is critical.
- Thermal Stability : Important for applications exposed to high temperatures.
Case Study 1: Hydrogel Development
A study highlighted the use of Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) in creating hydrogels that exhibit low friction properties. These hydrogels were tested for their effectiveness in drug delivery systems, showing promising results in controlled release mechanisms .
Case Study 2: Polymer Networks
Research focusing on dynamic thermosetting polymers revealed how incorporating Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) into polymer networks resulted in materials with unusual mechanical behavior. The study emphasized the compound's role in enhancing reprocessability and tensile strength .
Mechanism of Action
The mechanism by which Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) exerts its effects involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Biological Activity
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate), also known by its CAS number 2358-84-1, is a compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique structure allows it to serve as a versatile building block in the synthesis of hydrogels and other polymeric materials. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈O₅
- Molecular Weight : 242.27 g/mol
- Purity : Typically > 95%
- Storage : Recommended to be kept in a dark place at room temperature .
Biological Activity Overview
The biological activity of Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) can be attributed to its ability to form hydrogels, which are increasingly used in biomedical applications such as drug delivery systems, tissue engineering, and wound healing. The compound's methacrylate groups allow for photopolymerization, enabling the formation of crosslinked networks that can encapsulate therapeutic agents.
- Hydrogel Formation : The polymerization process involves the reaction of the methacrylate groups under UV light or heat, leading to the formation of hydrophilic networks that can retain water and bioactive molecules.
- Controlled Release : The hydrogels can modulate the release rates of encapsulated drugs based on environmental stimuli (e.g., pH, temperature), enhancing therapeutic efficacy.
- Biocompatibility : Studies indicate that hydrogels derived from Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) exhibit favorable biocompatibility profiles, making them suitable for in vivo applications.
Table 1: Summary of Research Findings
Case Study: Drug Delivery System
A notable study explored the use of Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)-based hydrogels for delivering anti-cancer drugs. The researchers found that by adjusting the crosslink density of the hydrogel, they could significantly control the release rate of the drug. This study highlighted the potential for targeted cancer therapies with reduced systemic side effects .
Case Study: Wound Healing Applications
Another investigation focused on the application of these hydrogels in wound healing. The results indicated that wounds treated with Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)-based hydrogels healed faster compared to control groups due to improved moisture retention and sustained release of growth factors .
Toxicological Considerations
While Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) demonstrates promising biological activity, it is essential to consider its toxicity profile. The compound is classified with hazard statements indicating skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Therefore, appropriate safety measures should be employed during handling and application.
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the glycol dimethacrylate family, differing in ethylene glycol chain length and functional groups. Key analogues include:
| Compound Name | CAS No. | Structure Features | Key Applications |
|---|---|---|---|
| Triethylene glycol dimethacrylate (TEGDMA) | 109-16-0 | Three ethylene glycol units | Dental resins, adhesives |
| Tetraethylene glycol dimethacrylate | 109-16-0* | Four ethylene glycol units | Flexible coatings, hydrogels |
| CSMA-2 (Complex monomer) | Not specified | Hexahydrofuro[3,2-b]furan core | 3D-printed bone scaffolds |
| Bis(2-methacryloxyethyl) phosphate | 32435-46-4 | Phosphate ester groups | Dental bonding agents |
*Note: Some CAS numbers overlap due to structural variants. CSMA-2 () incorporates a rigid furan ring, enhancing mechanical stability for biomedical uses, whereas phosphate-containing analogues improve adhesion to hydroxyapatite in dental applications .
Physical and Chemical Properties
| Property | Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) | TEGDMA | CSMA-2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 242.30 | 286.32 | ~600 (est.) |
| Boiling Point (°C) | 312.3 | >300 | Not reported |
| Density (g/cm³) | 1.0 | 1.08 | 1.1–1.2 |
| Flexibility | Moderate | High | Low |
| Polymerization Rate | Fast (UV-activated) | Moderate | Slow |
Longer ethylene glycol chains (e.g., TEGDMA) increase flexibility and reduce glass transition temperature (Tg), making them suitable for elastomers. In contrast, Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) offers balanced rigidity and reactivity for coatings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Oxybis(ethane-2,1-diyl) bis(2-methylacrylate), and how can reaction conditions be optimized for high yield?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Use of Cs₂CO₃ or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate ester bond formation .
- Purification via silica gel column chromatography or reversed-phase HPLC (RP-HPLC) to isolate high-purity products (>95%) .
- Optimization of reaction time and temperature (e.g., reflux at 80–100°C) to minimize side reactions like hydrolysis .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- 1H NMR and 13C NMR : Confirm molecular structure by identifying proton environments (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm) and carbon backbone signals .
- LC-MS : Verify molecular weight (242.30 g/mol) and detect impurities using electrospray ionization (ESI) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for acrylate esters) .
Q. What are the key considerations when using this monomer in free-radical polymerization reactions?
- Methodological Answer:
- Initiator Selection : Use AIBN or UV light for controlled initiation, avoiding excessive radical generation that could lead to premature crosslinking .
- Oxygen Inhibition : Purge reaction systems with inert gas (N₂/Ar) to prevent oxygen quenching of radicals .
- Stabilizers : Include MEHQ (0.01%) to prevent unintended polymerization during storage .
Advanced Research Questions
Q. How does the molecular architecture of this compound influence the mechanical properties of resulting polymers in 3D printing applications?
- Methodological Answer:
- Crosslink Density : The ethane-1,2-diyloxy spacer enhances flexibility, while acrylate groups enable covalent crosslinking, balancing rigidity and elasticity in 3D-printed scaffolds .
- Digital Light Processing (DLP) : Adjust UV exposure time (e.g., 10–30 s/layer) to optimize layer adhesion and resolution in biocompatible polymers like CSMA .
- Post-Curing : Anneal printed structures at 60°C for 2 hours to enhance mechanical stability (e.g., compressive strength up to 120 MPa) .
Q. What strategies are employed to resolve discrepancies in crosslinking efficiency observed in different solvent systems?
- Methodological Answer:
- Solvent Polarity Screening : Test solvents like THF (low polarity) vs. DMSO (high polarity) to assess their impact on monomer solubility and radical mobility .
- Kinetic Studies : Use DSC to monitor curing exotherms and calculate activation energy (Eₐ) for crosslinking in varying environments .
- Additive Engineering : Incorporate plasticizers (e.g., PEG400) to reduce vitrification and improve crosslinking homogeneity .
Q. In biomedical research, how is this compound functionalized to enhance its interaction with biological macromolecules?
- Methodological Answer:
- Click Chemistry : Introduce azide or alkyne moieties via Huisgen cycloaddition to enable conjugation with peptides or antibodies .
- PEGylation : Attach polyethylene glycol (PEG) chains to the ethane-1,2-diyloxy backbone to improve hydrophilicity and reduce immunogenicity .
- Bioactivity Testing : Use SPR or ELISA to quantify binding affinity (Kd) to targets like p47phox-p22phox proteins in inflammatory pathways .
Q. What experimental approaches are used to determine the thermal stability and degradation profiles of polymers derived from this monomer?
- Methodological Answer:
- TGA Analysis : Heat samples at 10°C/min under N₂ to measure decomposition onset (~250°C) and residual ash content .
- Hydrolytic Degradation : Incubate polymers in PBS (pH 7.4, 37°C) and track mass loss over 12 weeks via gravimetry .
- GC-MS : Identify degradation byproducts (e.g., 2-methylacrylic acid) to infer cleavage mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
